2,2,3-Trimethylbutane-1-sulfonyl chloride

Übersicht

Beschreibung

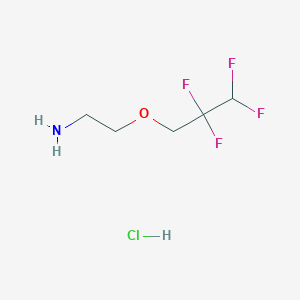

2,2,3-Trimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClO2S and a molecular weight of 198.71 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 2,2,3-Trimethylbutane-1-sulfonyl chloride is 1S/C7H15ClO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 . This indicates that the molecule consists of a butane backbone with three methyl groups at the 2nd and 3rd carbon atoms and a sulfonyl chloride group at the 1st carbon atom .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

2,2,3-Trimethylbutane-1-sulfonyl chloride is implicated in innovative synthesis routes for sulfonyl chlorides, crucial intermediates in producing detergents, pharmaceuticals, dyes, and herbicides. A novel approach demonstrated the oxidation of thiols and disulfides with chlorine dioxide to synthesize sulfonyl chlorides under mild conditions, offering a high yield and avoiding severe reaction conditions typically associated with traditional methods (Lezina, Rubtsova, & Kuchin, 2011). Additionally, the compound plays a role in the hydrosulfonylation of alkenes under visible light activation, representing a significant advance in late-stage functionalization for medicinal chemistry and drug discovery, highlighting its utility in producing key building blocks for these fields (Hell et al., 2020).

Environmental Applications

In the context of environmental management, a novel molecularly imprinted polymer (MIP) utilizing sulfonyl chloride functional groups demonstrated specific binding and rapid adsorption kinetics for perfluorooctane sulfonate (PFOS), a persistent organic pollutant. This study underscores the potential of 2,2,3-Trimethylbutane-1-sulfonyl chloride derivatives in developing selective adsorbents for treating PFOS-contaminated wastewater, highlighting an innovative approach to addressing environmental pollution (Guo et al., 2018).

Fuel Enhancement Applications

Research into fuel enhancement has identified 2,2,3-Trimethylbutane (triptane) as a high-octane additive for gasoline, potentially derived from 2,2,3-Trimethylbutane-1-sulfonyl chloride. A chemical kinetic study on triptane highlighted its role as an anti-knock additive, offering insights into its ignition properties and combustion kinetics, essential for its evaluation as a gasoline octane booster. This suggests a promising route for utilizing biomass derivatives in transportation fuels, thereby enhancing fuel efficiency and performance (Atef et al., 2019).

Eigenschaften

IUPAC Name |

2,2,3-trimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYBIZNSGFHMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3-Trimethylbutane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)

![3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1446924.png)

![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)

![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)